(1R,2S)-Naphthalene 1,2-oxide
Description
Structure
3D Structure
Properties
CAS No. |
73136-20-6 |
|---|---|
Molecular Formula |
C10H8O |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(1aS,7bR)-1a,7b-dihydronaphtho[1,2-b]oxirene |
InChI |
InChI=1S/C10H8O/c1-2-4-8-7(3-1)5-6-9-10(8)11-9/h1-6,9-10H/t9-,10+/m0/s1 |
InChI Key |
XQIJIALOJPIKGX-VHSXEESVSA-N |
SMILES |
C1=CC=C2C3C(O3)C=CC2=C1 |
Isomeric SMILES |
C1=CC=C2[C@@H]3[C@@H](O3)C=CC2=C1 |
Canonical SMILES |
C1=CC=C2C3C(O3)C=CC2=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Generation of 1r,2s Naphthalene 1,2 Oxide
Enzymatic Pathways to Naphthalene (B1677914) Epoxides
The biological transformation of naphthalene into its epoxide derivatives is a critical area of study, not only for understanding its metabolism but also for harnessing these enzymatic processes for synthetic applications.
Cytochrome P450 (CYP) Mediated Epoxidation of Naphthalene
The initial and rate-limiting step in the metabolic activation of naphthalene is its oxidation by Cytochrome P450 (CYP) monooxygenases. nih.govcdc.govfrontiersin.org These heme-thiolate enzymes catalyze the insertion of one atom of molecular oxygen into the naphthalene ring to form the reactive arene oxide intermediate, naphthalene 1,2-oxide. nih.govcdc.govmdpi.com This epoxidation is a crucial transformation, converting the relatively inert naphthalene into a more reactive species. nih.govresearchgate.net
The general catalytic cycle of CYP enzymes involves the binding of the substrate, followed by electron transfers from a reductase partner, and the activation of molecular oxygen to a highly reactive iron-oxo species that performs the epoxidation. mdpi.com
Multiple human CYP isoforms have been identified to participate in the metabolism of naphthalene, each exhibiting varying efficiencies and product selectivities. bio-rad.com In human liver microsomes, CYP1A2 has been shown to be the most efficient isoform for the production of naphthalene dihydrodiol, a downstream metabolite of the initial epoxide, and 1-naphthol (B170400). nih.govnih.gov Conversely, CYP3A4 is most effective in producing 2-naphthol (B1666908). nih.govnih.gov Other human CYP isoforms implicated in naphthalene oxidation include CYP1A1, CYP1B1, CYP2A6, CYP2E1, and members of the CYP2F and CYP3A families. cdc.govresearchgate.netbio-rad.comresearchgate.net
In mice, CYP2F2 is recognized as a key enzyme in the pulmonary metabolism of naphthalene, with its expression levels correlating with the rate of naphthalene 1R,2S-oxide formation. nih.govresearchgate.net Studies have shown that while both CYP2F2 and CYP2B4 are present in mouse lung Clara cells, inhibition of CYP2B4 does not affect naphthalene metabolism, underscoring the specific role of CYP2F2. nih.gov The table below summarizes the key CYP isoforms involved in naphthalene epoxidation.
| CYP Isoform | Primary Metabolite(s) | Tissue/Organism of Note | Reference |
|---|---|---|---|
| CYP1A2 | Dihydrodiol, 1-Naphthol | Human Liver | nih.govnih.gov |
| CYP3A4 | 2-Naphthol | Human Liver | nih.govnih.gov |
| CYP2F2 | (1R,2S)-Naphthalene 1,2-oxide | Mouse Lung | nih.govresearchgate.net |
| CYP1A1 | Naphthalene Epoxides | Human Pulmonary Tissues | researchgate.netresearchgate.net |
| CYP1B1 | Naphthalene 1,2-oxide | - | researchgate.net |
| CYP2E1 | Naphthalene Epoxides | Human Pulmonary Tissues | researchgate.netbio-rad.com |
| CYP3A5 | Naphthalene Epoxides | - | cdc.govmdpi.com |
| CYP3A7 | Naphthalene Epoxides | - | cdc.govmdpi.com |
The enzymatic epoxidation of naphthalene by CYPs is a highly selective process. The formation of naphthalene 1,2-oxide is favored over other possible epoxides. mdpi.com Furthermore, the reaction exhibits significant stereoselectivity, with the formation of the (1R,2S)-enantiomer being predominant in mice, rats, and hamsters. nih.gov Computational studies on CYP1B1 have indicated that while both α- and β-carbon attacks can lead to naphthalene 1,2-oxide, the activation barrier for the β-carbon attack is higher, suggesting a preference for the pathway leading to the observed stereoisomer. researchgate.net
The mechanism of oxygen transfer in CYP-catalyzed reactions is a subject of extensive research. Theoretical studies using semiempirical molecular orbital calculations have modeled the reaction pathways for aromatic oxidation. acs.org These models suggest that the reaction can proceed through either a biradical or a protonated cationic pathway. acs.org The highly reactive iron-oxo intermediate (Compound I) in the CYP catalytic cycle is responsible for the electrophilic attack on the naphthalene ring. mdpi.comresearchgate.net This attack leads to the formation of a tetrahedral intermediate, which then collapses to form the epoxide ring. libretexts.org The specific orientation of the naphthalene substrate within the active site of the enzyme dictates the regio- and stereoselectivity of the epoxidation. researchgate.net
Regio- and Stereoselectivity in Enzymatic Formation
Naphthalene Dioxygenase (NDO) Catalysis and Epoxide Intermediates
Naphthalene dioxygenase (NDO) is a bacterial multi-component enzyme system that catalyzes the cis-dihydroxylation of naphthalene. ebi.ac.ukpnas.org While the final product is a cis-dihydrodiol, the reaction mechanism is proposed to proceed through an epoxide intermediate. ebi.ac.uk The NDO system incorporates both atoms of molecular oxygen into the naphthalene ring. ebi.ac.uk The proposed mechanism involves the formation of a peroxo-iron species that attacks the naphthalene substrate to form an epoxide. This epoxide intermediate then undergoes a subsequent attack by an iron-bound hydroxide (B78521) to yield the cis-dihydrodiol product. ebi.ac.uk
Biocatalytic Approaches (e.g., Peroxygenase-Catalyzed Transformations)
Fungal peroxygenases have emerged as promising biocatalysts for the synthesis of naphthalene epoxides. nih.govwhiterose.ac.ukacs.org These heme-thiolate enzymes can catalyze the epoxidation of naphthalene using hydrogen peroxide as the oxidant. nih.govresearchgate.net A notable example is the peroxygenase from Agrocybe aegerita (AaeUPO), which has been shown to produce naphthalene 1,2-oxide. acs.orgnih.gov The reaction proceeds via the transfer of an oxygen atom from hydrogen peroxide to the naphthalene substrate. nih.gov
An evolved variant of AaeUPO, PaDa-I, has demonstrated the ability to generate naphthalene-1,2-epoxide, which can then be subjected to nucleophilic ring-opening reactions to produce chiral trans-disubstituted cyclohexadiene derivatives. nih.govacs.org This chemoenzymatic approach offers a direct and potentially more straightforward route to these valuable synthetic building blocks compared to traditional multi-step chemical syntheses. acs.org The stability of the epoxide intermediate can be influenced by reaction conditions, with alkaline pH favoring its accumulation. nih.gov
| Enzyme System | Key Features | Intermediate/Product | Reference |
|---|---|---|---|
| Cytochrome P450 Monooxygenases | Heme-thiolate enzymes, require reductase partners and NADPH. Exhibit high regio- and stereoselectivity. | This compound | nih.govbio-rad.com |
| Naphthalene Dioxygenase | Bacterial multi-component enzyme, incorporates both atoms of O2. | Epoxide intermediate, leading to cis-dihydrodiol | ebi.ac.uk |
| Fungal Peroxygenases | Heme-thiolate enzymes, use H2O2 as the oxidant. Enable chemoenzymatic synthesis of derivatives. | Naphthalene 1,2-oxide | nih.govacs.orgnih.gov |
Chemical Synthesis Strategies
Peracid Oxidation of Naphthalene (e.g., m-Chloroperoxybenzoic Acid)
The Prilezhaev reaction, which utilizes a peroxy acid to convert an alkene to an epoxide, is a fundamental method for synthesizing epoxides. mychemblog.com In this context, m-chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidizing agent for the epoxidation of various alkenes due to its stability and solubility in many organic solvents. mychemblog.comchemistryscore.com
The reaction mechanism is a concerted process where the peracid acts as an electrophile and the alkene as a nucleophile. mychemblog.com The oxygen atom from the peracid adds across the double bond of the alkene via a "butterfly" transition state, resulting in the formation of an epoxide and a carboxylic acid byproduct. mychemblog.com This reaction is stereospecific, meaning the stereochemistry of the alkene is retained in the resulting epoxide. mychemblog.com For the synthesis of naphthalene 1,2-oxide, this method involves the direct oxidation of the 1,2-double bond of naphthalene.
While m-CPBA is a versatile reagent for epoxidation, its application in the direct, enantioselective synthesis of this compound from naphthalene is not straightforward and often requires chiral catalysts or multi-step procedures to achieve the desired stereoisomer. The direct oxidation of naphthalene can lead to a mixture of products, and controlling the enantioselectivity is a significant challenge.
Table 1: Characteristics of m-CPBA Oxidation
| Feature | Description |
|---|---|
| Reagent | m-Chloroperoxybenzoic acid (m-CPBA) |
| Reaction Type | Prilezhaev Epoxidation |
| Mechanism | Concerted, "butterfly" transition state |
| Stereochemistry | Stereospecific |
| Solvents | Inert solvents like chloroform, dichloromethane |
| Byproduct | m-Chlorobenzoic acid |
Metal-Catalyzed Isomerization of Oxabicyclic Alkenes
A more controlled and highly regioselective approach to synthesizing 1,2-naphthalene oxides involves the isomerization of 7-oxabenzonorbornadienes, which are readily available starting materials. nih.govresearchgate.net This strategy leverages the catalytic activity of transition metals, particularly ruthenium, to facilitate the rearrangement of the oxabicyclic alkene skeleton into the desired naphthalene oxide structure. nih.govresearchgate.net
Ruthenium complexes have proven to be effective catalysts for the isomerization of 7-oxabenzonorbornadienes to 1,2-naphthalene oxides. nih.govresearchgate.net This method provides a rapid and efficient pathway to these target molecules under mild reaction conditions that tolerate a variety of functional groups. nih.govresearchgate.net The use of specific ruthenium catalysts, such as [RuCl₂(CO)₃]₂, has been shown to give high yields in these isomerization reactions. nih.gov
The general transformation involves the rearrangement of the strained oxabicyclic system of the 7-oxabenzonorbornadiene to form the more stable aromatic epoxide structure of the naphthalene 1,2-oxide. bac-lac.gc.ca This approach is particularly valuable for accessing substituted naphthalene oxides by starting with appropriately substituted oxabenzonorbornadienes. bac-lac.gc.ca
Table 2: Ruthenium-Catalyzed Isomerization of Oxabenzonorbornadienes
| Catalyst | Substrate | Product | Yield | Reference |
|---|---|---|---|---|
| [RuCl₂(CO)₃]₂ | 7-oxabenzonorbornadiene | 1,2-Naphthalene oxide | High | nih.gov |
Data may not be exhaustive and represents examples from cited literature.
The ruthenium-catalyzed isomerization of substituted 7-oxabenzonorbornadienes exhibits high regioselectivity. nih.gov This means that the rearrangement selectively produces one constitutional isomer over others, which is crucial for the synthesis of specifically substituted naphthalene oxides. cdnsciencepub.com The regioselectivity is influenced by the directing effects of substituents on the oxabenzonorbornadiene framework. cdnsciencepub.com
The proposed catalytic cycle for ruthenium-catalyzed hydroarylation reactions, a related process, often begins with the deprotonation and formation of a ruthenacycle. rsc.org In the context of isomerization, the mechanism is thought to involve the coordination of the ruthenium catalyst to the alkene of the oxabenzonorbornadiene, followed by a series of steps that lead to the cleavage of a C-O bond and rearrangement to the final naphthalene oxide product. beilstein-journals.org One proposed mechanism involves an initial oxidative cyclization to form a ruthenacycle, followed by β-hydride elimination rather than reductive elimination. beilstein-journals.org The specific intermediates and pathways can vary depending on the catalyst and reaction conditions. epfl.chnih.gov The regeneration of the active ruthenium catalyst completes the catalytic cycle, allowing for the transformation to occur with only a catalytic amount of the metal complex. epfl.ch
Chemical Reactivity and Mechanistic Investigations of 1r,2s Naphthalene 1,2 Oxide
Ring-Opening Reactions
The strained three-membered epoxide ring of (1R,2S)-naphthalene 1,2-oxide is the focal point of its reactivity, readily undergoing cleavage to achieve a more stable aromatic state. These ring-opening reactions can be broadly categorized into acid-catalyzed aromatization and nucleophilic additions.
Acid-Catalyzed Aromatization to Naphthols
In the presence of acid, this compound undergoes a facile aromatization process to yield naphthols. acs.org This reaction is a key pathway in both chemical and biological systems. The nonenzymatic rearrangement in the presence of microsomes, for instance, leads almost exclusively to 1-naphthol (B170400). acs.org The pH-log rate profile for naphthalene (B1677914) oxide in the acid region is characterized by a straight line with a slope of -1.0, which is consistent with specific acid catalysis. researchgate.net
The kinetics of the acid-catalyzed ring opening of naphthalene 1,2-oxide to form naphthols have been quantitatively studied. Microcalorimetric measurements in highly aqueous media have determined the reaction enthalpy (ΔH) for this aromatization. nih.govacs.org
| Parameter | Value |
|---|---|
| Reaction Enthalpy (ΔH) | -51.3 ± 1.7 kcal/mol |
The highly exothermic nature of the reaction underscores the thermodynamic driving force provided by the formation of the stable aromatic naphthol system. nih.govacs.org Despite this, naphthalene oxide exhibits a lower-than-expected reactivity, which has been attributed to an unusual degree of thermodynamic stability in the epoxide itself. researchgate.netnih.govacs.org This stability is thought to arise from homoconjugative stabilization or homoaromaticity. nih.gov A good linear correlation, with a slope of 0.63, has been observed between the experimentally measured free energy of activation and the calculated enthalpy of carbocation formation in water, highlighting the relationship between reaction kinetics and the stability of the intermediate. nih.gov
The mechanism of acid-catalyzed aromatization proceeds through the formation of a carbocation intermediate. researchgate.netacs.org The rate-limiting step involves the protonation of the epoxide oxygen, followed by the cleavage of a carbon-oxygen bond to generate a resonance-stabilized β-hydroxynaphthalenium ion. acs.orgresearchgate.net The stability of this carbocation is a critical factor influencing the reaction rate. researchgate.netresearchgate.net The subsequent rapid deprotonation of the carbocation leads to the final aromatic naphthol product. researchgate.net Studies on the acid-catalyzed dehydration of related naphthalene dihydrodiols support the rate-determining formation of these carbocation intermediates. researchgate.net The relative reactivities of different arene oxides and their corresponding hydrates are directly related to the stabilities of their respective carbocation intermediates. researchgate.netresearchgate.net
A key feature of the isomerization of arene oxides to phenols is the "NIH shift," an intramolecular migration of a substituent (typically hydrogen, deuterium (B1214612), or halogen) that occurs during the aromatization process. acs.org The rearrangement of naphthalene 1,2-oxide to 1-naphthol is a classic example where this mechanism is operative. nih.gov
Investigations using deuterated substrates have provided definitive evidence for the NIH shift. For example, the oxidation of [1-²H]naphthalene and [2-²H]naphthalene by the cyanobacterium Oscillatoria sp., which proceeds through a naphthalene 1,2-oxide intermediate, resulted in the formation of 1-naphthol with 68% and 74% retention of deuterium, respectively. nih.gov This high degree of retention indicates that upon formation of the carbocation intermediate, a 1,2-hydride (or deuteride) shift occurs before the final ketonization and enolization to the stable phenol. acs.orgnih.gov The NIH shift is a fundamental mechanistic feature in the biological hydroxylation of aromatic compounds mediated by monooxygenases. acs.org
Investigation of Carbocation Intermediates
Nucleophilic Ring-Opening Pathways
In addition to acid-catalyzed rearrangement, the epoxide ring of this compound is susceptible to attack by various nucleophiles. semanticscholar.orgsemanticscholar.orgwhiterose.ac.uk These reactions provide a pathway to trans-disubstituted dihydronaphthalene derivatives, which are valuable synthetic intermediates. semanticscholar.orgwhiterose.ac.ukacs.orgresearchgate.net The regioselectivity of the nucleophilic attack can be influenced by the reaction conditions and the nature of the nucleophile. acs.org
The reaction of this compound with water, known as hydration, leads to the formation of trans-1,2-dihydroxy-1,2-dihydronaphthalene (naphthalene dihydrodiol). wikipedia.orgnih.gov This process can occur both enzymatically and non-enzymatically.
In biological systems, the hydration is often catalyzed by the enzyme epoxide hydrolase. wikipedia.orgnih.gov This enzymatic reaction is a critical detoxification pathway, converting the reactive epoxide into the less reactive dihydrodiol. nih.gov The reaction proceeds via an SN2-type mechanism, resulting in the trans stereochemistry of the resulting diol. libretexts.org
Non-enzymatic hydration can also occur, particularly under aqueous acidic or basic conditions. libretexts.org
Acid-Catalyzed Hydration: Under acidic conditions, the epoxide oxygen is protonated, making the epoxide more susceptible to nucleophilic attack by water. The attack preferably occurs at the more substituted carbon, and the resulting product is the trans-diol. libretexts.org
Base-Catalyzed Hydration: Under basic conditions, the hydroxide (B78521) ion acts as the nucleophile, attacking the less substituted carbon of the epoxide ring in an SN2 reaction. Subsequent protonation of the resulting alkoxide yields the trans-diol. libretexts.org
The hydration of racemic 1,2-naphthalene oxide has been shown to be a significant metabolic route. acs.org
Reaction with Thiols (e.g., Glutathione)
This compound reacts with thiols, most notably glutathione (B108866) (GSH), a critical endogenous antioxidant. This conjugation is a primary detoxification pathway for naphthalene. cdc.gov The reaction involves the nucleophilic attack of the thiolate anion of glutathione on one of the epoxide's carbon atoms, leading to the opening of the strained three-membered ring.
Studies with isolated hepatocytes have demonstrated that the addition of (1R,2S)-naphthalene oxide leads to a rapid and concentration-dependent depletion of intracellular glutathione. nih.gov This depletion corresponds with the formation of glutathione adducts. The reaction can proceed both non-enzymatically and be catalyzed by glutathione S-transferases (GSTs). researchgate.netresearchgate.net The resulting glutathione conjugates can be further metabolized to mercapturic acids, which are then excreted. cdc.gov
The reaction yields multiple glutathione conjugate isomers, including (1R)-Glutathionyl-(2R)-hydroxy-1,2-dihydronaphthalene and (1S)-Hydroxy-(2S)-glutathionyl-1,2-dihydronaphthalene. bio-rad.comumaryland.edu
Reaction with Azides and Other Nucleophiles
The electrophilic nature of the epoxide ring in this compound makes it susceptible to attack by a range of nucleophiles other than thiols. The reaction with the azide (B81097) ion (N₃⁻) has been investigated as a model for nucleophilic ring-opening reactions. acs.orgsemanticscholar.org
In a chemoenzymatic system where naphthalene epoxides are generated by fungal peroxygenases, subsequent addition of sodium azide (NaN₃) leads to the formation of azido-alcohol products. acs.org This reaction demonstrates the ability of the epoxide to react with strong nucleophiles. The ring-opening of naphthalene 1,2-oxide with various nucleophiles in an aqueous medium has been shown to produce trans-substituted dihydronaphthalene derivatives. semanticscholar.org These reactions highlight the synthetic potential of arene oxides as intermediates for creating chiral building blocks. acs.org
Regio- and Stereoselectivity of Nucleophilic Attack
The regio- and stereoselectivity of nucleophilic attack on this compound are crucial determinants of the final product structure. The attack can occur at either the C1 (benzylic) or C2 (allylic) position of the epoxide ring.
In the reaction with azide, the attack occurs selectively at the C2 position. acs.org However, in the case of the enantiomeric (1S,2R)-naphthalene 1,2-oxide, the attack of azide has been observed to be selective for the C1 position. acs.org
During enzymatic reactions, the selectivity is highly controlled. For instance, the glutathione S-transferase (GST) catalyzed conjugation of the enantiomeric 1,2-epoxy-1,2,3,4-tetrahydronaphthalene occurs specifically at the benzylic oxirane carbon. The stereochemistry of the starting epoxide dictates the absolute configuration of the resulting adduct.
Enzymatic Transformations and Conjugation
The metabolic fate of this compound is largely governed by two key enzymatic pathways: hydration by epoxide hydrolase and conjugation with glutathione by glutathione S-transferases. researchgate.net These enzymatic transformations are critical in detoxifying the reactive epoxide.
Epoxide Hydrolase (EH) Catalyzed Hydration to trans-Dihydrodiols
Epoxide hydrolase (EH) is a biotransformation enzyme that catalyzes the hydrolysis of epoxides to their corresponding trans-dihydrodiols. hmdb.caucdavis.edu This is a crucial detoxification step, converting the reactive electrophilic epoxide into a less reactive, more water-soluble diol. hmdb.ca Microsomal epoxide hydrolase (mEH) is particularly important in the metabolism of xenobiotics like naphthalene. nih.gov
The hydration of this compound by EH results in the formation of trans-1,2-dihydroxy-1,2-dihydronaphthalene (also known as naphthalene-1,2-dihydrodiol). bio-rad.comiarc.fr Studies have shown that the enzymatic addition of water to (+)-naphthalene 1,2-oxide occurs almost exclusively at the allylic C2-position. nih.gov In contrast, the (-)-(1S,2R)-enantiomer is attacked at both the benzylic (C1) and allylic (C2) positions. nih.gov
The reaction catalyzed by rat microsomal EH with racemic 1,2-dihydronaphthalene (B1214177) oxide shows significant substrate enantioselectivity, preferentially hydrolyzing the (1R,2S)-enantiomer. ucanr.edu This results in the formation of the trans-diol with a (1S,2S) configuration. ucanr.edu
The mechanism of epoxide hydrolase involves a two-step process. ucanr.edunih.gov
Alkylation Step: A nucleophilic aspartate residue in the enzyme's active site attacks one of the epoxide's carbon atoms. ucdavis.edunih.gov This forms a covalent ester intermediate between the enzyme and the substrate. nih.govnih.gov
Hydrolysis Step: A histidine residue in the active site activates a water molecule, which then hydrolytically cleaves the ester bond. ucdavis.edu This regenerates the free enzyme and releases the trans-1,2-diol product. nih.gov
Glutathione S-Transferase (GST) Catalyzed Conjugation to Glutathione Adducts
Glutathione S-transferases (GSTs) are a family of enzymes that catalyze the conjugation of glutathione to various electrophilic compounds, including epoxides. bio-rad.comnih.gov This is a major pathway for the detoxification of this compound. cdc.govresearchgate.net
Multiple GST isoenzymes, including those from the Alpha, Mu, and Pi classes, are involved in the metabolism of naphthalene epoxides. bio-rad.comhmdb.ca The enzymatic reaction significantly accelerates the rate of conjugation compared to the non-enzymatic reaction. The catalytic efficiency can vary significantly between different GST isoenzymes.
The conjugation of this compound with glutathione, catalyzed by GSTs, leads to the formation of specific glutathione adducts, such as (1R)-Hydroxy-(2R)-glutathionyl-1,2-dihydronaphthalene. hmdb.cabio-rad.comtu-bs.de The reaction is highly stereoselective, with the enzyme controlling both the site of attack and the resulting stereochemistry of the product. hmdb.ca
Table of Products from Reactions of this compound This is an interactive table. Click on the headers to sort the data.
| Reactant | Enzyme | Product(s) | Reference |
|---|---|---|---|
| Glutathione | Glutathione S-Transferase (GST) | (1R)-Glutathionyl-(2R)-hydroxy-1,2-dihydronaphthalene, (1S)-Hydroxy-(2S)-glutathionyl-1,2-dihydronaphthalene | bio-rad.com |
| Water | Epoxide Hydrolase (EH) | trans-1,2-Dihydroxy-1,2-dihydronaphthalene | bio-rad.comiarc.fr |
| Sodium Azide | Fungal Peroxygenase (chemoenzymatic) | Azido-alcohol adducts | acs.org |
Stereochemical Preferences in Conjugate Formation
The conjugation of this compound, a critical detoxification pathway, exhibits significant stereochemical preferences that are dependent on the specific enzymes, tissues, and species involved. The primary conjugation reaction involves the nucleophilic attack by glutathione (GSH), a process that can be either spontaneous or, more commonly, catalyzed by glutathione S-transferase (GST) enzymes. epa.govcdc.gov
Research has identified several GST isozymes that catalyze the conjugation of naphthalene epoxides, including GSTA1, GSTA2, GSTM1, and GSTP1. bio-rad.com These enzymes facilitate the formation of glutathione adducts, which are subsequently processed into excretable mercapturic acids. cdc.govbio-rad.com The reaction between this compound and its enantiomer with glutathione yields distinct stereoisomeric conjugates: (1R)-Glutathionyl-(2R)-hydroxy-1,2-dihydronaphthalene and (1S)-Hydroxy-(2S)-glutathionyl-1,2-dihydronaphthalene. bio-rad.comhmdb.ca
Significant differences in stereoselectivity have been observed between species and even between different organs within the same species. cdc.govnih.gov In mice, which are particularly susceptible to naphthalene-induced lung injury, pulmonary microsomal preparations show a pronounced preference for metabolizing naphthalene to the this compound. cdc.goviarc.fr This leads to a high ratio of conjugates derived from this specific enantiomer. Studies have demonstrated that in the lungs of susceptible mice, there is a 10:1 ratio of conjugates formed from (1R,2S)-epoxide compared to the (1S,2R)-epoxide. nih.gov This high rate of (1R,2S)-naphthalene oxide formation is considered a critical factor in the species-specific and region-selective cytotoxicity of naphthalene in mice. epa.gov In contrast, mouse liver microsomes show approximately equal rates of formation for conjugates from both the (1R,2S)- and (1S,2R)-epoxides. nih.gov
This stereochemical preference is linked to the specific cytochrome P450 (CYP) enzymes responsible for the initial epoxidation of naphthalene. The pulmonary enzyme CYP2F2 in mice is primarily responsible for forming this compound. iarc.frca.gov Similarly, cytochrome P450 1A1 preferentially generates the (1R,2S)-epoxide. nih.gov
Conversely, studies using lung microsomes from rats and hamsters, as well as human lymphoblastoid cells expressing recombinant human CYP2F1, show a preferential formation of the (1S,2R)-naphthalene oxide enantiomer. cdc.goviarc.fr This finding suggests that humans may have a different stereochemical preference for naphthalene metabolism in the lung compared to mice. cdc.gov
Table 1: Stereoselectivity in Naphthalene Epoxide Conjugation
| Species/Tissue | Predominant Epoxide Isomer Formed | Enzyme(s) Implicated | Resulting Conjugate Preference | Reference(s) |
|---|---|---|---|---|
| Mouse Lung | This compound | CYP2F2, CYP1A1 | High ratio (10:1) of (1R,2S)-derived conjugates | cdc.govnih.goviarc.fr |
| Mouse Liver | (1R,2S)- and (1S,2R)-isomers (approx. equal) | Not specified | Roughly equal formation of conjugates from both isomers | nih.gov |
| Rat/Hamster Lung | (1S,2R)-Naphthalene 1,2-oxide | Not specified | Preferential formation of (1S,2R)-derived conjugates | cdc.gov |
| Human (CYP2F1 expressing cells) | (1S,2R)-Naphthalene 1,2-oxide | CYP2F1 | Preferential formation of (1S,2R)-derived conjugates | cdc.goviarc.fr |
Rearrangement and Transformation to Quinones (Mechanistic Perspective)
This compound is a chemically unstable intermediate that can undergo several transformations, including rearrangement to naphthols and conversion to highly reactive quinones. nih.govebi.ac.uk These pathways are central to the toxicological effects associated with naphthalene exposure. ca.gov
One major pathway is the spontaneous, non-enzymatic rearrangement of the epoxide. epa.gov In an aqueous environment, the epoxide has a half-life of 2-3 minutes. nih.gov The mechanism involves the cleavage of an O-C bond, a process facilitated by cellular hydronium ions, leading to the formation of a carbocation intermediate that then aromatizes. ebi.ac.uk This rearrangement predominantly yields 1-naphthol as the major product and 2-naphthol (B1666908) as a minor product. nih.gov These naphthols can be further oxidized to form quinones, such as 1,4-naphthoquinone (B94277). bio-rad.comca.gov
A second, enzymatically mediated pathway involves the hydration of this compound by epoxide hydrolase to form naphthalene-1,2-dihydrodiol. epa.govcdc.gov This dihydrodiol is a key precursor in the formation of 1,2-naphthoquinone (B1664529). The transformation is catalyzed by dihydrodiol dehydrogenase, which oxidizes the dihydrodiol to 1,2-dihydroxynaphthalene; this is subsequently oxidized to 1,2-naphthoquinone. cdc.gov
Both 1,2-naphthoquinone and 1,4-naphthoquinone are highly reactive electrophilic compounds. nih.govnih.gov Their toxicity stems from two primary mechanisms: the alkylation of cellular macromolecules and the generation of reactive oxygen species (ROS). ca.govnih.gov Quinones are effective Michael acceptors and can form covalent bonds with nucleophilic residues on proteins, such as cysteine, and with DNA, leading to cellular damage and genotoxicity. nih.gov Furthermore, quinones can participate in redox cycling, a process involving their reduction to semiquinone radicals. cdc.govnih.gov These radicals can then react with molecular oxygen to regenerate the parent quinone while producing superoxide (B77818) radicals, which can lead to the formation of other ROS like hydrogen peroxide and hydroxyl radicals. nih.gov This induction of oxidative stress can damage lipids, proteins, and DNA, contributing significantly to cellular injury. ca.govnih.gov
Table 2: Transformation Pathways of this compound
| Pathway | Key Reactants/Intermediates | Key Enzymes | Major Products | Mechanistic Notes | Reference(s) |
|---|---|---|---|---|---|
| Rearrangement | This compound | Non-enzymatic | 1-Naphthol, 2-Naphthol | Spontaneous aromatization via carbocation intermediate. | epa.govnih.gov |
| Hydration & Oxidation | This compound, Naphthalene-1,2-dihydrodiol | Epoxide hydrolase, Dihydrodiol dehydrogenase | 1,2-Naphthoquinone | Enzymatic hydration followed by oxidation. | epa.govcdc.gov |
| Further Oxidation | 1-Naphthol | Cytochrome P450 enzymes | 1,4-Naphthoquinone | Oxidation of the rearranged naphthol product. | ca.gov |
Theoretical and Computational Chemistry Studies of 1r,2s Naphthalene 1,2 Oxide
Electronic Structure and Stability Analysis
Computational chemistry offers powerful tools to dissect the intrinsic properties of molecules like (1R,2S)-naphthalene 1,2-oxide. Through sophisticated calculations, a detailed picture of its electronic nature and thermodynamic stability can be constructed.
Quantum Chemical Calculations of Energetics and Intermediates
Quantum chemical calculations have been instrumental in determining the energetic properties of naphthalene (B1677914) 1,2-oxide and its related intermediates. The heat of formation for naphthalene-1,2-epoxide has been calculated to be 86.12 kcal/mol, indicating it is thermodynamically the least stable among naphthalene metabolites. scialert.net The reaction enthalpy for the acid-catalyzed aromatization of naphthalene 1,2-oxide to naphthols has been measured and calculated, with an experimental value of -51.3 ± 1.7 kcal/mol. acs.orgnih.gov
Computational studies, particularly using density functional theory (DFT), have explored the energetics of ring-opening reactions. For naphthalene oxide, the activation energies for the cleavage of the C-O bonds are low, calculated to be 1 and 6 kJ/mol, respectively. researchgate.net The resulting carbocation intermediates are significantly more stable than the protonated epoxide. researchgate.net
| Parameter | Value | Method | Source |
|---|---|---|---|
| Heat of Formation (Naphthalene-1,2-epoxide) | 86.12 kcal/mol | Molecular Mechanics, Semi-empirical, DFT | scialert.net |
| Reaction Enthalpy (Aromatization) | -51.3 ± 1.7 kcal/mol | Microcalorimetry (Experimental) | acs.orgnih.gov |
| Activation Energy (C-O bond cleavage) | 1 and 6 kJ/mol | MP2/6-31G(d) | researchgate.net |
| Stabilization Effect | ~1 kcal/mol (crude estimate), 2.7 kcal/mol (B3LYP) | Experimental and DFT | acs.orgnih.gov |
Investigation of Homoconjugative Stabilization and Homoaromaticity
The unexpected kinetic stability of naphthalene 1,2-oxide, despite its thermodynamic instability, has been a subject of significant interest. This stability is attributed to homoconjugative stabilization and a degree of homoaromaticity. acs.orgnih.gov Homoconjugation involves the overlap of orbitals that are not formally conjugated, leading to electronic stabilization. In naphthalene 1,2-oxide, the oxirane ring can interact with the π-system of the naphthalene core.
Calculations using the B3LYP hybrid functional have estimated this stabilization effect to be around 2.7 kcal/mol. acs.orgnih.gov This additional stability contributes to the lower-than-expected reactivity of the epoxide, a crucial factor in its biological lifetime and subsequent metabolic fate.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of chemical species. numberanalytics.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (HOMO-LUMO gap) are key determinants of chemical reactivity. numberanalytics.com A smaller HOMO-LUMO gap generally implies higher reactivity. numberanalytics.com
For naphthalene-1,2-epoxide, despite its low thermodynamic stability, the relatively large HOMO-LUMO energy difference contributes to its kinetic stability, making it less labile than some of its metabolites. scialert.net This analysis helps to explain its role as a reactive intermediate that can persist long enough to participate in various biochemical reactions. scialert.net
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling, particularly with Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving this compound. These studies provide a step-by-step view of reaction pathways and the energetic landscapes that govern them.
Density Functional Theory (DFT) Studies of Reaction Pathways
DFT methods are widely used to map out the potential energy surfaces of chemical reactions. For naphthalene oxidation, DFT studies have been employed to investigate the initial reactions with hydroxyl radicals, which can lead to the formation of epoxide intermediates. researchgate.net These studies help to understand the branching ratios of different reaction pathways and the formation of various products. researchgate.net
The acid-catalyzed ring-opening of naphthalene 1,2-oxide has been studied using DFT, showing a good correlation between the experimentally measured free energy of activation and the calculated enthalpy of carbocation formation in water. acs.orgnih.gov This demonstrates the predictive power of DFT in understanding reaction kinetics in solution.
Transition State Characterization and Activation Barriers
A critical aspect of understanding reaction mechanisms is the characterization of transition states and the determination of activation barriers. Computational methods allow for the direct calculation of the structures and energies of these fleeting species. researchgate.net
Molecular Dynamics Simulations for Enzyme-Substrate Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations have been instrumental in understanding its interactions with metabolic enzymes, particularly cytochrome P450 (CYP) and naphthalene 1,2-dioxygenase (NDO).
Quantum mechanics/molecular mechanics (QM/MM) computational methods, which often incorporate MD simulations, have been employed to explore the metabolic activation of naphthalene by the cytochrome P450 1B1 (CYP1B1) enzyme. nih.gov These simulations model the interaction between naphthalene and the enzyme's active site, providing a detailed picture of the substrate's orientation. nih.govnih.gov Computational results indicate that the formation of naphthalene 1,2-oxide can occur through electrophilic addition at either the α- or β-carbon of the naphthalene molecule. nih.gov The simulations revealed that the activation barrier for addition at the β-carbon is 2.6 kcal/mol higher than for the α-carbon, a difference attributed to the proximity of the β-carbon to the iron-oxo group of Compound I (the reactive species of the enzyme) within the system. nih.gov
MD and docking calculations have also been used to study naphthalene 1,2-dioxygenase (NDO), an enzyme crucial for the degradation of polycyclic aromatic hydrocarbons by various bacteria. nih.gov These studies model the NDO active site to understand how modifications (mutations) to the enzyme's amino acid structure could enhance its degrading capabilities. nih.gov The simulations show that increasing the size of the active site cavity can accommodate larger polycyclic aromatic hydrocarbons, while the inherent physicochemical properties of the active site are well-suited for interactions with these substrates. nih.gov
| Enzyme | Simulation Method | Key Findings | Reference |
|---|---|---|---|
| Cytochrome P450 1B1 (CYP1B1) | QM/MM, MD | Investigated the interaction between naphthalene and the enzyme's active site, showing that naphthalene 1,2-oxide can be generated from additions at both α- and β-carbons. | nih.gov |
| Cytochrome P450 1B1 (CYP1B1) | QM/MM | The activation barrier for forming the epoxide via β-carbon addition is 2.6 kcal/mol higher than via α-carbon addition. | nih.gov |
| Naphthalene 1,2-dioxygenase (NDO) | MD, Docking | Modeled new mutants to discover variants with higher degrading capabilities for polycyclic aromatic hydrocarbons. | nih.gov |
| Naphthalene 1,2-dioxygenase (NDO) | MD, Docking | Showed that increasing the active site cavity size allows for the insertion of larger substrates without significantly altering the enzyme's behavior. | nih.gov |
Use of Fukui Functions and Parr Functions for Reactivity Profiling
Within the framework of Density Functional Theory (DFT), Fukui functions and related descriptors like Parr functions are used to identify the most reactive sites within a molecule. faccts.deias.ac.ind-nb.info The Fukui function, f(r), quantifies the change in electron density at a specific point when the total number of electrons in the system changes. ias.ac.in This allows for the prediction of where a molecule is most susceptible to nucleophilic, electrophilic, or radical attack.
There are three main types of Fukui functions:
f ⁺(r) : Describes reactivity towards a nucleophilic attack (electron acceptance). A higher value indicates a more favorable site for nucleophiles. faccts.de
f ⁻(r) : Describes reactivity towards an electrophilic attack (electron donation). A higher value indicates a more favorable site for electrophiles. faccts.de
f ⁰(r) : Describes reactivity towards a radical attack. faccts.de
While specific studies applying Fukui functions directly to this compound are not prominent in the reviewed literature, the methodology has been applied to related naphthalene derivatives to rationalize their reactivity patterns. researchgate.net For instance, in studies of isomeric naphtho[1,2-d]isoxazole 2-oxide and related systems, Fukui and Parr functions, along with other descriptors like HOMO-LUMO energies, were used to demonstrate that reactivity is dominated by specific intramolecular cyclization modes. researchgate.net These theoretical tools help in understanding the inherent reactivity of complex aromatic structures and predicting the outcomes of chemical reactions. ias.ac.inresearchgate.net
| Fukui Function Type | Mathematical Representation (Simplified) | Chemical Interpretation | Reference |
|---|---|---|---|
| f⁺(r) (For Nucleophilic Attack) | ρ(N+1) - ρ(N) | Identifies sites most susceptible to gaining an electron. High values indicate electrophilic centers. | faccts.de |
| f⁻(r) (For Electrophilic Attack) | ρ(N) - ρ(N-1) | Identifies sites most susceptible to losing an electron. High values indicate nucleophilic centers. | faccts.de |
| f⁰(r) (For Radical Attack) | ½ [ρ(N+1) - ρ(N-1)] | Identifies sites most susceptible to attack by a radical species. | faccts.de |
*ρ(N) represents the electron density of the molecule with N electrons.
Correlation of Computational Data with Experimental Observations
A critical aspect of theoretical chemistry is the validation of computational models against real-world experimental data. For naphthalene 1,2-oxide, a strong correlation has been established between computational predictions and experimental findings, particularly concerning its stability, reactivity, and biological consequences.
A comparative study using heat-flow microcalorimetry and DFT (B3LYP) calculations investigated the kinetic and thermodynamic stability of naphthalene 1,2-oxide. nih.govacs.org The experimental reaction enthalpy (ΔH) for the acid-catalyzed ring-opening of the epoxide to form naphthols was measured to be -51.3 ± 1.7 kcal/mol. nih.govacs.org Computational calculations yielded a thermodynamic stability value of 2.7 kcal/mol, which helps to explain the compound's unexpectedly low reactivity. nih.govacs.org Furthermore, the study found a good linear correlation (slope = 0.63) between the experimentally measured free energy of activation and the computationally calculated enthalpy of carbocation formation in water, reinforcing the predictive power of the theoretical models. nih.govacs.org
The biological relevance of the specific (1R,2S) enantiomer has also been supported by correlating computational insights with experimental toxicology. The rate of formation of (1R,2S)-naphthalene oxide is a critical factor in the species- and tissue-specific cytotoxicity of naphthalene. epa.gov For example, mice, which are highly susceptible to naphthalene-induced lung injury, preferentially form the (1R,2S)-epoxide in their lung tissues. cdc.govtandfonline.com In contrast, species that are less susceptible, such as rats and humans, predominantly form the (1S,2R)-epoxide. cdc.govtandfonline.com This experimental observation aligns with computational models of enzyme-substrate interactions that can rationalize such stereoselectivity. nih.govepa.gov Computational studies have also shown that naphthalene 1,2-oxide is unstable and readily converts to the ultimate carcinogen 1,2-naphthoquinone (B1664529), a prediction that aligns with the observed metabolic pathways and toxicological outcomes. nih.gov
| Parameter | Experimental Value/Observation | Computational Value/Prediction | Correlation/Significance | Reference |
|---|---|---|---|---|
| Reaction Enthalpy (ΔH) of Aromatization | -51.3 ± 1.7 kcal/mol | - | Provides a benchmark for the energy release during the conversion of the epoxide to more stable naphthols. | nih.govacs.org |
| Thermodynamic Stabilization Effect | ~1 kcal/mol (crude estimate) | 2.7 kcal/mol (B3LYP/AM1/SM2) | Computational value explains the observed lower-than-expected reactivity (kinetic stability) of the epoxide. | nih.govacs.org |
| Activation Energy vs. Carbocation Enthalpy | Linear correlation with a slope of 0.63 | Calculated enthalpy of carbocation formation | Demonstrates that computational models can accurately predict experimental reaction kinetics. | nih.govacs.org |
| Species-Specific Toxicity | Mice (high susceptibility) preferentially form (1R,2S)-epoxide. Rats/humans (low susceptibility) form (1S,2R)-epoxide. | Models of CYP enzyme active sites can explain stereoselective substrate binding and oxidation. | Correlates the formation of a specific enantiomer, rationalized by computational models, with observed biological outcomes. | epa.govcdc.govtandfonline.com |
Mechanistic Biological Interactions of 1r,2s Naphthalene 1,2 Oxide
Enzyme-Substrate Specificity and Catalytic Mechanisms
The biotransformation of naphthalene (B1677914) is a critical determinant of its toxicity, with several enzyme systems involved in both its activation to (1R,2S)-naphthalene 1,2-oxide and its subsequent detoxification. The stereoselectivity of these enzymes plays a pivotal role in the ultimate biological effect.
Detailed Interactions with Cytochrome P450 Enzymes
The stereochemical outcome of naphthalene epoxidation is dictated by the architecture of the active site of the specific CYP isoform. The orientation of the naphthalene molecule within the enzyme's catalytic pocket determines which face of the substrate is presented to the reactive heme-oxygen species, thereby controlling the formation of either the (1R,2S)- or (1S,2R)-epoxide.
A particularly important enzyme in mouse lung toxicity is CYP2F2, which metabolizes naphthalene with a very high degree of stereoselectivity, producing the (1R,2S)-naphthalene oxide at a ratio of 66:1 over the (1S,2R)-enantiomer. ca.govnih.gov This high selectivity for the more toxic enantiomer is consistent with the observed lung injury in this species. ca.gov The active site of CYP2F2 is thought to constrain the naphthalene molecule in an orientation that favors the attack on one specific face of the double bond. In contrast, the human ortholog, CYP2F1, shows a much lower rate of naphthalene metabolism and a slight preference for the (1S,2R) enantiomer. ca.gov
The steric constraints imposed by the amino acid residues within the active site are a key determinant of this stereochemical control. researchgate.net Models of the catalytic binding site of cytochrome P-450c, for instance, have been used to explain the predominance of the (+)-(1R,2S)-oxides. researchgate.net
Mechanistic Studies of Epoxide Hydrolase Action
Kinetic studies have revealed that epoxide hydrolase exhibits stereoselectivity in its action on naphthalene oxide enantiomers. The (+)-(1R,2S)-enantiomers of arene oxides, including naphthalene 1,2-oxide, generally show lower Km values (around 1 µM) compared to their corresponding (-)-(1S,2R)-enantiomers, while the kcat values are similar for both enantiomers of a given arene oxide. nih.gov This indicates a higher affinity of the enzyme for the (1R,2S)-epoxide.
The enzyme-catalyzed addition of water to (+)-naphthalene 1,2-oxide occurs almost exclusively at the allylic 2-position. researchgate.net In contrast, the (-)-(1S,2R)-naphthalene 1,2-oxide is converted to a mixture of dihydrodiols resulting from both benzylic and allylic attack. researchgate.net The efficiency of this detoxification step is crucial; for example, the (1S,2R)-naphthalene-oxide enantiomer, which is converted to the dihydrodiol more slowly, causes nearly complete loss of cell viability in isolated murine hepatocytes, whereas the more rapidly hydrolyzed (1R,2S) enantiomer has little effect. nih.gov
Glutathione (B108866) S-Transferase Enzyme Kinetics and Specificity
Several classes of GSTs, including Alpha, Mu, and Pi, are involved in the metabolism of naphthalene epoxides. bio-rad.comebi.ac.uk These enzymes exhibit specificity for both the epoxide enantiomer and the site of attack on the epoxide ring. The conjugation of this compound can result in the formation of different diastereomeric glutathione adducts.
The GSTs play a crucial role in protecting cells from the reactive epoxide. mdpi.com Depletion of cellular GSH can lead to an increase in the covalent binding of the epoxide to cellular macromolecules, enhancing its toxicity. tandfonline.com The rate of GSH conjugation is a key factor in determining the susceptibility of a tissue to naphthalene-induced damage. tandfonline.com
Molecular Adduction Mechanisms (In Vitro and Cellular Studies)
When detoxification pathways are saturated or overwhelmed, this compound can covalently bind to cellular macromolecules, including DNA, forming adducts. This process is considered a key molecular event in the initiation of chemical carcinogenesis. iarc.fr
Formation of DNA Adducts: Mechanistic Pathways
The formation of DNA adducts by this compound and its downstream metabolites, such as 1,2-naphthoquinone (B1664529), has been demonstrated in both in vitro and in vivo studies. nih.govnih.gov The epoxide itself is an electrophilic species that can react with nucleophilic sites on DNA bases.
The reaction between the epoxide and DNA proceeds via an SN2 mechanism, where a nucleophilic center in the DNA molecule attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a covalent bond. researchgate.net Downstream metabolites like 1,2-naphthoquinone can also form DNA adducts through Michael addition reactions. researchgate.netepa.gov These adducts can be stable or depurinating, leading to the loss of the adducted base from the DNA backbone and the creation of an abasic site. epa.govresearchgate.net
Studies have identified adducts at the N7 position of guanine (B1146940) and the N3 position of adenine (B156593). epa.gov The formation of these adducts is a critical step in the potential genotoxic mechanism of naphthalene-induced cancer. nih.govnih.gov While cytotoxicity and subsequent cell proliferation are considered major factors in naphthalene-induced tumorigenesis, the formation of DNA adducts provides evidence for a potential genotoxic contribution. nih.gov
| Enzyme | Substrate | Key Interaction/Outcome | Stereoselectivity |
| Cytochrome P450 (CYP) 1A1 | Naphthalene | Epoxidation | Preferential formation of (+)-(1R,2S)-naphthalene 1,2-oxide. mhlw.go.jpnih.gov |
| Cytochrome P450 (CYP) 2F2 (mouse) | Naphthalene | Epoxidation | High selectivity for (1R,2S)-naphthalene oxide (66:1 ratio). ca.govnih.gov |
| Epoxide Hydrolase (EH) | This compound | Hydration to trans-1,2-dihydro-1,2-naphthalenediol | Higher affinity (lower Km) for the (1R,2S)-enantiomer. nih.gov |
| Glutathione S-Transferases (GSTs) | This compound | Conjugation with glutathione | Forms diastereomeric glutathione adducts, a major detoxification pathway. bio-rad.commhlw.go.jp |
| Adduction Process | Reactant | DNA Target | Mechanism |
| Direct Adduction | This compound | Guanine, Adenine | SN2 reaction. researchgate.net |
| Indirect Adduction | 1,2-Naphthoquinone (downstream metabolite) | Guanine, Adenine | Michael Addition. researchgate.netepa.gov |
Role of Naphthalene Quinone Metabolites in Adduct Formation
These quinone metabolites, particularly 1,2-NQ and 1,4-NQ, are potent electrophiles that readily react with nucleophilic sites on macromolecules. epa.govnih.gov They can covalently bind to DNA and proteins, forming adducts that are implicated in cellular damage. epa.gov The formation of these quinone-derived adducts is a critical step in the mechanistic pathway of naphthalene's biological activity. nih.gov For instance, 1,2-NQ is considered an ultimate carcinogenic metabolite of naphthalene, reacting with DNA to form both stable and depurinating adducts. nih.gov Studies have shown that these quinone metabolites can undergo 1,4-Michael addition to covalently bind with DNA. epa.gov
Characterization of Specific Adducts (e.g., Depurinating Adducts)
The reaction of naphthalene's reactive metabolites with DNA results in the formation of various DNA adducts. A significant class of these are depurinating adducts, which arise from the reaction of electrophilic ortho-quinones, like 1,2-NQ, with DNA. nih.gov These reactions often occur at the N7 position of guanine and the N3 position of adenine, leading to the formation of unstable adducts that are spontaneously lost from the DNA backbone, creating an apurinic (abasic) site. nih.govacs.org
Specific depurinating adducts that have been identified following exposure to naphthalene or its metabolites include 1,2-DHN-1-N3Ade (from adenine) and 1,2-DHN-1-N7Gua (from guanine). nih.gov These adducts result from the reaction of 1,2-NQ with the respective DNA bases. nih.gov Research has demonstrated that depurinating adducts are often the most abundant type of DNA damage formed from naphthalene metabolism. nih.gov The generation of apurinic sites from the loss of these adducts is a significant form of DNA damage, as these sites can lead to mutations during DNA replication if not properly repaired. acs.org
In addition to depurinating adducts, stable DNA adducts are also formed, although often in smaller proportions. nih.gov The major stable adducts also appear to be derived from the reaction of 1,2-NQ with DNA. nih.gov
Table 1: Characterized DNA Adducts from Naphthalene Metabolites
| Metabolite | Adduct Type | Specific Adducts Identified | Consequence |
| 1,2-Naphthoquinone (1,2-NQ) | Depurinating | 1,2-DHN-1-N3Ade, 1,2-DHN-1-N7Gua | Formation of apurinic sites, potential for mutations nih.govacs.org |
| 1,2-Naphthoquinone (1,2-NQ) | Stable | Various | Persistent DNA lesions |
Protein Adduction Mechanisms
Reactive metabolites of naphthalene, including the initial this compound and the subsequent quinone derivatives (1,2-NQ and 1,4-NQ), are known to form covalent adducts with proteins. nih.govplos.org This covalent binding to critical cellular proteins is a key mechanism contributing to the cytotoxic effects of naphthalene. scialert.netplos.org
The electrophilic nature of these intermediates allows them to react with nucleophilic amino acid residues on proteins. plos.org Studies using model peptides have identified specific amino acid targets for adduction by naphthalene metabolites. Adduction has been observed to occur on cysteine, lysine (B10760008), and histidine residues, as well as on the N-terminus of peptides. plos.org
The mechanism of protein adduction involves the direct reaction of the electrophilic metabolite with these nucleophilic sites. For example, quinones like 1,2-NQ and 1,4-NQ can react with sulfhydryl groups on cysteine residues and amino groups on lysine residues. plos.org In studies with model peptides, both mono- and di-adducts were observed, particularly with naphthoquinones. plos.org The formation of these protein adducts can disrupt the normal function of cellular proteins, including enzymes involved in metabolism and cell signaling. epa.gov For example, in isolated mouse lung Clara cells, 1,2-naphthoquinone was identified as a major source of covalent, naphthalene-related protein adducts. nih.gov
Table 2: Amino Acid Targets of Naphthalene Metabolite Adduction
| Reactive Metabolite | Amino Acid Target | Type of Adduct |
| Naphthalene Epoxide | Cysteine, Lysine, Histidine, N-terminus | Monoadduct |
| 1,2-Naphthoquinone | Cysteine, Lysine, Histidine, N-terminus | Monoadduct, Diadduct |
| 1,4-Naphthoquinone (B94277) | Cysteine, Lysine, Histidine, N-terminus | Monoadduct, Diadduct |
Source: Data compiled from studies on model peptides. plos.org
Role of Reactive Intermediates in Covalent Binding to Macromolecules
The covalent binding of reactive intermediates to cellular macromolecules like DNA and proteins is considered a crucial step in the biological activity of naphthalene. scialert.netnih.gov The process begins with the metabolic activation of naphthalene by cytochrome P450 enzymes to form the highly reactive this compound. scialert.netnih.gov
The extent of covalent binding is influenced by the balance between metabolic activation and detoxification pathways. nih.gov Detoxification pathways, such as conjugation with glutathione (GSH), compete with the formation of adducts. nih.gov When detoxification pathways become saturated, the concentration of reactive intermediates increases, leading to a significant rise in covalent binding to macromolecules. tandfonline.comnih.gov This binding can alter the structure and function of these essential cellular components, leading to cytotoxicity and genotoxicity. nih.govosti.gov The formation of both DNA and protein adducts has been demonstrated in various tissues following naphthalene exposure. cdc.govosti.gov
Advanced Analytical Characterization Techniques in Research on 1r,2s Naphthalene 1,2 Oxide
Spectroscopic Methods
Spectroscopic techniques are indispensable for the structural elucidation of (1R,2S)-naphthalene 1,2-oxide derivatives and the analysis of its interactions with biological molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structure determination of molecules. In the context of this compound research, ¹H-NMR spectroscopy has been instrumental in characterizing the structure of its derivatives. For instance, in the synthesis of arene oxides from cis-dihydrodiols, ¹H-NMR data was used to confirm the structures of intermediate bromoacetates. rsc.org
Furthermore, NMR is critical in determining the absolute configuration of chiral molecules. By forming diastereomeric derivatives, such as Mosher's esters (MPBA esters), the absolute configurations of cis-dihydrodiol metabolites, precursors to arene oxides, have been established. rsc.org The chemical shift differences observed in the ¹H-NMR spectra of these diastereomers allow for the assignment of the (R) and (S) configurations at the stereocenters. rsc.org Glutathione (B108866) conjugates of naphthalene (B1677914) 1,2-oxide have also been identified using proton NMR spectroscopy. ebi.ac.uk
Mass Spectrometry (MS) for Identification and Quantification of Metabolites and Adducts
Mass spectrometry (MS) is a highly sensitive technique used to identify and quantify molecules by measuring their mass-to-charge ratio. It plays a pivotal role in studying the metabolites and adducts of this compound. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in determining the elemental composition of unknown compounds. rsc.orgresearchgate.net
MS has been used to characterize adducts formed from the reaction of naphthalene metabolites with model peptides, helping to identify binding sites on amino acid residues such as cysteine, lysine (B10760008), and histidine. researchgate.net Both monoadducts and, in the case of naphthoquinones, diadducts and triadducts have been detected. researchgate.net In studies of naphthalene metabolism, negative ion fast atom bombardment mass spectrometry has been used to identify isomeric hydroxyglutathionyldihydronaphthalene derivatives, which are glutathione conjugates of naphthalene 1,2-oxide. ebi.ac.uk
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) combines the high separation efficiency of UPLC with the high-resolution and accurate mass measurement capabilities of Q-TOF-MS. This powerful combination is extensively used for the comprehensive profiling of complex mixtures, such as those encountered in metabolomics studies of naphthalene.
This technique has been employed to identify oxidation products of 1- and 2-naphthols, which can include dihydroxynaphthalenes and naphthoquinones. researchgate.net UPLC-Q-TOF-MS is also utilized for the detection and quantification of a wide range of organic markers, including oxidation products of naphthalene. copernicus.org The high sensitivity and resolution of this method allow for the analysis of high molecular weight compounds. copernicus.org In comparative studies of different plant species, UPLC-Q-TOF-MS has been used to create chemical profiles and identify distinguishing non-volatile components. mdpi.com The system is often equipped with an electrospray ionization (ESI) source and can be operated in different ion modes to detect a broad range of compounds. mdpi.comarpgweb.com
Table 1: UPLC-Q-TOF-MS Applications in Naphthalene-Related Research
| Application | Key Findings | Reference(s) |
|---|---|---|
| Oxidation Product Profiling | Identification of dihydroxy naphthalenes and naphthoquinones from 1- and 2-naphthol (B1666908) oxidation. | researchgate.net |
| Organic Marker Quantification | Detection and quantification of biogenic and anthropogenic markers, including naphthalene oxidation products. | copernicus.org |
| Chemical Profiling | Characterization of non-volatile components in biological samples. | mdpi.com |
| Polyphenol Identification | Qualitative identification of polyphenols in plant extracts. | arpgweb.com |
UV-Visible Absorption Spectroscopy for Kinetic Analysis of Transient Species
UV-Visible absorption spectroscopy is a technique used to measure the absorption of ultraviolet and visible light by a sample. It is particularly useful for studying the kinetics of reactions involving transient species that have distinct absorption spectra. In research related to naphthalene oxidation, pulse radiolysis coupled with absorption spectroscopy has been used to investigate the transient species formed during the reactions of oxidizing radicals with 1- and 2-naphthol. researchgate.net This method allows for the determination of rate constants for these reactions by monitoring the build-up of the transient species at their maximum absorption wavelengths (λmax). researchgate.net For instance, the transient spectra formed from the reaction of hydroxyl radicals with 1-naphthol (B170400) and 2-naphthol exhibit λmax at 340 nm and 350 nm, respectively, at neutral pH. researchgate.net
Chromatographic Techniques
Chromatographic methods are fundamental for the separation, isolation, and quantification of this compound and its related compounds from complex mixtures.
High-Performance Liquid Chromatography (HPLC) and UPLC for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstones of analytical separation science. sigmaaldrich.comresearchgate.net These techniques are widely used for the qualitative and quantitative analysis of naphthalene metabolites. researchgate.net UPLC systems, utilizing smaller particle-sized columns, offer faster analysis times and higher resolution compared to traditional HPLC. sigmaaldrich.comsielc.com
Both reversed-phase and normal-phase HPLC methods are employed. researchgate.net In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. This is a common method for separating a variety of organic molecules, including naphthalene derivatives. sielc.com For instance, a reversed-phase HPLC method using an acetonitrile (B52724) and water mobile phase can be used to analyze Naphthalene, 1,2,3,4-tetrahydro-5-(1-phenylethyl)-. sielc.com For applications requiring mass spectrometric detection, volatile mobile phase additives like formic acid are used instead of non-volatile acids like phosphoric acid. sielc.com
Chiral HPLC is specifically used for the separation of enantiomers. rsc.org This is crucial for studying the stereoselectivity of naphthalene epoxidation, as different cytochrome P450 enzymes can produce different ratios of the (1R,2S)- and (1S,2R)-naphthalene 1,2-oxide enantiomers. ebi.ac.ukiarc.fr The separation of these enantiomers can be achieved using chiral stationary phases. rsc.org
Table 2: HPLC/UPLC Column and Mobile Phase Examples
| Compound(s) Separated | Column Type | Mobile Phase | Reference(s) |
|---|---|---|---|
| Naphthalene, 1,2,3,4-tetrahydro-5-(1-phenylethyl)- | Newcrom R1 (Reverse Phase) | Acetonitrile, water, and phosphoric acid (or formic acid for MS) | sielc.com |
| Chiral epoxides | Kromasil (S,S) Whelk-O (Chiral) | Aqueous HCOOH + NH₃ (pH 7.0) with i-PropOH | rsc.org |
| (1R,2S)-/(1S,2R)-methylstyrene oxide | Chiralpak IB (Chiral) | n-hexane/i-PropOH (70/30) | rsc.org |
Reversed-Phase HPLC for Stereoisomer and Conjugate Separation
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the separation and quantification of naphthalene 1,2-oxide stereoisomers and their biologically relevant conjugates. This method is crucial for distinguishing between the different stereoisomers and understanding their metabolic fate.
The separation of glutathione (GSH) conjugates of naphthalene oxide is routinely achieved using RP-HPLC. researchgate.net In a typical application, the conjugates are separated on a C18 column. nih.gov For instance, the metabolism of naphthalene can produce three different glutathione adducts, which are separable and quantifiable by RP-HPLC, allowing for the study of the stereoselectivity of the enzymes involved. researchgate.netiarc.fr The elution order of these conjugates after separation by reversed-phase HPLC provides a basis for their identification and quantification. researchgate.net
One approach to determine the absolute configurations of the naphthalene 1,2-oxides formed metabolically involves trapping the epoxides with N-acetyl-L-cysteine. The resulting diastereomeric S-conjugates are then methylated with diazomethane (B1218177) and separated by reversed-phase HPLC. ebi.ac.uknih.gov This method revealed that the metabolism of naphthalene by cytochrome P-450c predominantly yields the (+)-(1R,2S)-enantiomer. ebi.ac.uknih.gov
Table 1: HPLC-Based Analysis of Naphthalene Metabolites
| Analyte | Method | Key Findings | Reference |
| Naphthalene Glutathione Conjugates | Reversed-Phase HPLC | Separation of three distinct GSH conjugate isomers. | researchgate.netiarc.fr |
| Naphthalene 1,2-oxide enantiomers | Reversed-Phase HPLC after derivatization | Determined that cytochrome P-450c produces 73% (+)-(1R,2S)-naphthalene 1,2-oxide. | ebi.ac.uknih.gov |
| Naphthalene Metabolites in Lung Perfusion | Reversed-Phase HPLC | Identified 1,4-naphthoquinone (B94277) and naphthyl-glucuronide as major polar metabolites. | iarc.fr |
Calorimetric Techniques for Thermochemical Studies
Calorimetric methods are instrumental in determining the thermodynamic and kinetic parameters associated with the reactions of this compound.
Heat-Flow Microcalorimetry for Kinetic and Thermodynamic Parameters
Heat-flow microcalorimetry has been effectively used to measure the kinetics and reaction enthalpy of the acid-catalyzed ring-opening of naphthalene 1,2-oxide in highly aqueous media. nih.govacs.orgacs.org This aromatization reaction is highly exothermic, a characteristic that is readily monitored by this technique. acs.org
Studies using heat-flow microcalorimetry have determined the reaction enthalpy (ΔH) for the acid-catalyzed aromatization of naphthalene 1,2-oxide to be -51.3 ± 1.7 kcal mol⁻¹. nih.govacs.orgacs.org This unexpectedly high thermodynamic stability is a key factor in the compound's relatively low reactivity compared to structurally similar, non-aromatizing epoxides. nih.govacs.orgacs.org The low reactivity suggests a ground-state stabilization of approximately 6 kcal mol⁻¹. acs.org
Table 2: Thermochemical Data for Naphthalene 1,2-oxide Ring Opening
| Parameter | Value | Technique | Conditions | Reference |
| Reaction Enthalpy (ΔH) | -51.3 ± 1.7 kcal mol⁻¹ | Heat-Flow Microcalorimetry | Acid-catalyzed, highly aqueous media | nih.govacs.orgacs.org |
| Estimated Stabilization Energy | ~1 kcal mol⁻¹ | Based on measured reaction enthalpies | - | nih.govacs.org |
| Calculated Stabilization Energy | 2.7 kcal mol⁻¹ | B3LYP hybrid functional with AM1/SM2 solvation energies | - | nih.govacs.org |
Isotope Labeling Experiments for Mechanistic Elucidation
Isotope labeling is a powerful tool for elucidating the reaction mechanisms involving this compound. By replacing an atom with its isotope, researchers can trace the atom's fate through a reaction pathway and probe the nature of transition states. ias.ac.in
In the context of naphthalene metabolism, isotope labeling experiments have provided significant insights. For example, using H₂¹⁸O₂, it was confirmed that the oxygen atom incorporated during the enzymatic epoxidation of naphthalene originates from the hydrogen peroxide. nih.gov Such experiments are crucial for understanding the mechanisms of enzymes like naphthalene 1,2-dioxygenase (NDO). acs.org
Kinetic isotope effect (KIE) studies, where hydrogen is replaced by deuterium (B1214612), are particularly informative. libretexts.org A significant KIE (kH/kD > 1) indicates that the C-H bond is broken in the rate-determining step of the reaction. libretexts.org For instance, in the hydroxylation of deuterated naphthalenes by certain catalysts, the absence of a significant KIE (kH/kD ≈ 1.0) suggests that C-H bond cleavage is not the rate-limiting step, pointing towards a mechanism like electron transfer. nih.gov Conversely, a large deuterium isotope effect has been observed in other enzymatic hydroxylation reactions, indicating that hydrogen abstraction is a key part of the mechanism. nih.gov
The use of deuterated water (D₂O) can also reveal mechanistic details. nih.gov The solvent isotope effect can help determine if proton transfer is involved in the rate-limiting step of a reaction. nih.gov For example, naphthalene carboxylation assays conducted in a deuterated buffer showed the incorporation of multiple deuterium atoms, indicating the reversibility of the reaction steps. asm.org
Table 3: Isotope Labeling Studies on Naphthalene Oxidation
| Experiment | Isotope Used | Key Finding | Implication | Reference |
| Enzymatic Epoxidation | H₂¹⁸O₂ | Oxygen atom in the epoxide originates from H₂O₂. | Confirms the source of the incorporated oxygen. | nih.gov |
| Naphthalene Hydroxylation | Naphthalene-d₈ | kH/kD ≈ 1.0 | C-H bond cleavage is not rate-limiting. | nih.gov |
| Naphthalene Carboxylation | Deuterated buffer | Incorporation of multiple deuterium atoms. | Reaction steps are reversible. | asm.org |
Applications of 1r,2s Naphthalene 1,2 Oxide in Chemical Research
Utility as a Synthetic Intermediate
The strained epoxide ring fused to the aromatic naphthalene (B1677914) core imparts (1R,2S)-Naphthalene 1,2-oxide with considerable synthetic potential. It acts as a precursor for a variety of functionalized naphthalene derivatives and as a foundational element for more complex molecular architectures.
This compound is a direct precursor to key naphthalene metabolites, namely naphthols and trans-1,2-dihydro-1,2-naphthalenediol (dihydrodiol). researchgate.net The formation of these products occurs through distinct pathways:
Naphthols: The epoxide can undergo spontaneous, non-enzymatic rearrangement to form 1-naphthol (B170400). ca.govcdc.gov This process is a known characteristic of arene oxides. 1-Naphthol can be further metabolized to other products, such as 1,4-naphthoquinone (B94277). ca.govepa.gov
Dihydrodiols: Enzymatic hydration of this compound, catalyzed by epoxide hydrolase, cleaves the epoxide ring to yield naphthalene-1,2-dihydrodiol. ca.govcdc.govepa.gov Specifically, epoxide hydrolase preferentially metabolizes the (+)-(1R,2S)-naphthalene oxide to the (-)-1R,2R-dihydrodiol. epa.gov This enzymatic conversion is a critical step in the metabolic processing of naphthalene in many organisms. cdc.govepa.gov
The role of this compound as an intermediate is central to the metabolic fate of naphthalene, as summarized in the table below.
| Precursor | Product | Conversion Pathway | Key Enzymes/Conditions |
| This compound | 1-Naphthol | Spontaneous Rearrangement | Non-enzymatic ca.gov |
| This compound | trans-1,2-dihydro-1,2-naphthalenediol | Hydration | Epoxide Hydrolase cdc.govepa.gov |
A significant synthetic application of naphthalene epoxides is in the production of chiral trans-disubstituted cyclohexadiene derivatives. acs.orgnih.govresearchgate.net This is achieved through a chemoenzymatic process where the naphthalene epoxide, generated biocatalytically, is trapped by various nucleophiles. nih.govresearchgate.net
The process begins with the enzymatic epoxidation of naphthalene using fungal peroxygenases, such as an evolved variant from Agrocybe aegerita (rAaeUPO). acs.orgnih.gov The resulting this compound is relatively stable under the reaction conditions, allowing for a subsequent chemical step. acs.org Nucleophilic attack on the epoxide ring leads to its opening, yielding non-racemic trans-disubstituted cyclohexadiene products. acs.orgnih.gov This method represents a more direct and efficient route to these valuable synthons compared to traditional multi-step chemical syntheses. acs.orgresearchgate.net These derivatives can then serve as starting materials for the synthesis of natural products and active pharmaceutical ingredients (APIs). nih.gov
Beyond being a precursor to simple derivatives, this compound and related arene oxides are regarded as valuable building blocks for more intricate organic synthesis. acs.orgnih.gov The ability to introduce two functional groups in a stereocontrolled trans configuration makes them powerful intermediates. nih.govresearchgate.net This feature allows for the construction of complex molecular frameworks with defined stereochemistry. The reactivity of the epoxide ring allows for a range of transformations, making it a versatile starting point for diverse synthetic pathways. nih.govacs.org
Synthesis of Chiral trans-Disubstituted Cyclohexadiene Derivatives
Role as a Mechanistic Probe in Biological and Chemical Systems
The formation and fate of this compound are intricately linked to the activity of specific enzymes and the fundamental reaction pathways of aromatic hydrocarbons. Studying this specific enantiomer provides valuable insights into these processes.
This compound is a powerful tool for investigating the catalytic mechanisms and stereoselectivity of various enzymes, particularly cytochrome P450 monooxygenases (CYPs). epa.govbio-rad.com
Different CYP isozymes metabolize naphthalene to its epoxide enantiomers at different rates and with distinct stereoselectivity. For instance:
In mice, CYP2F2 is the primary pulmonary enzyme responsible for metabolizing naphthalene, and it predominantly forms the (1R,2S)-naphthalene oxide isomer. epa.goviarc.fr
In contrast, studies with human liver microsomes show that CYP1A2 is most efficient at producing the dihydrodiol and 1-naphthol, while CYP3A4 is most effective for producing 2-naphthol (B1666908), indicating different primary metabolic routes. researchgate.net
Research on recombinant human CYP enzymes found that those expressed in lymphoblastoid cells predominantly formed conjugates derived from the (1S,2R)-oxide, the opposite of what is observed in mice. iarc.fr
This stereoselectivity is a critical factor in the species-specific toxicity of naphthalene. epa.gov By analyzing the ratio of the (1R,2S) and (1S,2R) enantiomers and their subsequent metabolites (like glutathione (B108866) conjugates), researchers can probe the activity and substrate preference of specific enzymes like CYPs and glutathione S-transferases in different species and tissues. researchgate.netbio-rad.com
Furthermore, bacterial enzymes like naphthalene dioxygenase (NDO) catalyze the syn-dihydroxylation of naphthalene to produce cis-(1R,2S)-1,2-naphthalene dihydrodiol, a different stereoisomer than the trans-diol formed via the epoxide pathway in mammals. researchgate.netresearchgate.netmdpi.com Studying the NDO reaction provides a basis for understanding the mechanism of Rieske dioxygenases, a family of non-heme iron enzymes crucial for the bacterial degradation of aromatic compounds. researchgate.netebi.ac.uk
The table below summarizes the stereoselective production of naphthalene metabolites by different enzymes, highlighting the role of the epoxide as a mechanistic probe.
| Enzyme/System | Primary Product(s) from Naphthalene | Predominant Epoxide Intermediate | Significance |
| Mouse Lung Microsomes (CYP2F2) | Naphthalene-1,2-oxide conjugates | (1R,2S)-oxide epa.goviarc.fr | Probing species- and tissue-specific toxicity epa.gov |
| Human Liver Microsomes (pHLMs) | trans-1,2-dihydro-1,2-naphthalenediol, 1-Naphthol | (1R,2S)-oxide and (1S,2R)-oxide | Characterizing human P450 isoform activity (e.g., CYP1A2, CYP3A4) researchgate.net |
| Naphthalene Dioxygenase (NDO) | cis-(1R,2S)-1,2-naphthalene dihydrodiol | Not applicable (direct dioxygenation) | Elucidating bacterial aromatic hydrocarbon degradation pathways researchgate.netebi.ac.uk |
This epoxide is a key branching point in the metabolic pathway, leading to several possible downstream products:
Detoxification: Hydration by epoxide hydrolase to form the dihydrodiol or conjugation with glutathione (GSH) to form mercapturic acids, which are then excreted. cdc.govbio-rad.com
Rearrangement: Spontaneous isomerization to form naphthols. ca.govcdc.gov
Further Activation: The dihydrodiol can be further oxidized to form reactive and potentially toxic quinones. cdc.gov
Unlike highly reactive epoxides such as aflatoxin epoxide, naphthalene 1,2-oxide is stable enough to circulate from organs of high metabolic activity (like the liver) to those with lower metabolic capacity. nih.gov This relative stability allows researchers to track its distribution and subsequent reactions throughout an organism, providing a clearer picture of the complete reaction pathway and the interplay between different organs in metabolizing aromatic hydrocarbons. nih.gov
Studying Molecular Interactions with DNA and Proteins
This compound, a highly reactive electrophilic metabolite of naphthalene, serves as a critical tool for investigating the molecular mechanisms of toxicity, particularly its interactions with cellular macromolecules like DNA and proteins. The formation of covalent adducts with these biomolecules is a key initiating event in naphthalene-induced cytotoxicity and carcinogenicity. Research in this area focuses on identifying the specific targets of adduction, the chemical nature of the adducts formed, and the stereoselectivity of these interactions.
The metabolism of naphthalene to its epoxide enantiomers is highly stereoselective, with the ratio of (1R,2S)- to (1S,2R)-naphthalene oxide varying significantly across species and tissues. For instance, in mice, which are susceptible to naphthalene-induced lung injury, the (1R,2S)-epoxide is the predominant enantiomer formed in the lung. tandfonline.comepa.gov In contrast, species less susceptible to lung toxicity, such as rats and primates, tend to form the (1S,2R)-epoxide preferentially in lung tissue. tandfonline.comcdc.gov This stereoselectivity is a crucial factor in the use of this compound to probe the mechanisms of tissue-specific toxicity.
Interactions with Proteins
The covalent binding of this compound and other reactive naphthalene metabolites to proteins has been extensively studied to understand the basis of cellular injury. These studies often utilize model proteins or peptides and advanced analytical techniques like mass spectrometry to identify specific adduction sites.
The table below summarizes findings from a study where model peptides were incubated with naphthalene 1,2-oxide (NO) to identify adduction sites.
Table 1: Adduction of Model Peptides by Naphthalene 1,2-oxide (NO) at pH 8.5
| Peptide Sequence | Adduction Observed | Site of Adduction |
|---|---|---|
| GRGDSPC | Yes | Cysteine |
| YGGFLRKR | Yes | N-terminus |
| DYKDDDDK | Yes | Lysine (B10760008) |
| DASFHSWG-NH₂ | Yes | Histidine |
| EFYAPWCG | Yes | Cysteine |
| EIVRDIKE | No | - |
Data sourced from a study on the characterization of model peptide adducts by mass spectrometry. researchgate.net
Further detailed analysis using mass spectrometry on the model proteins actin and PDI revealed specific sites of modification by various naphthalene metabolites, including naphthalene 1,2-epoxide (NO).
Table 2: Identified Adduction Sites on Actin and Protein Disulfide Isomerase (PDI) by Naphthalene Metabolites
| Protein | Amino Acid Residue | Adducted by Naphthalene 1,2-epoxide (NO) |
|---|---|---|
| Actin | Lys₅₀ | No |
| Lys₆₈ | Yes | |
| Lys₁₉₁ | Yes | |
| His₇₃ | No | |
| Cys₁₇ | Yes | |
| Cys₂₇₂ | No | |
| PDI | Lys₃₇₃ | Yes |
| Lys₄₅₇ | Yes | |
| His₂₅₇ | No | |
| His₂₉₇ | No | |
| Cys₅₃ | No | |
| Cys₅₆ | No |
This table presents a selection of potential adduction sites and indicates whether modification by naphthalene 1,2-epoxide was observed in the study. Data derived from mass spectrometric analysis of adducted model proteins. acs.org
These studies demonstrate that this compound is a valuable reagent for identifying susceptible protein targets and for understanding the chemical specificity of protein adduction, a critical event in its toxic effects.
Interactions with DNA
The interaction of naphthalene metabolites with DNA is a key area of research for understanding the compound's carcinogenic potential. While this compound is a reactive electrophile capable of binding to DNA, a significant body of evidence suggests that downstream metabolites, particularly 1,2-naphthoquinone (B1664529) (1,2-NQ), are major contributors to the formation of DNA adducts. nih.govatamanchemicals.comnih.gov
The reaction of 1,2-NQ with DNA can lead to the formation of unstable, depurinating adducts, which leave behind apurinic sites in the DNA sequence. atamanchemicals.comnih.gov These sites are prone to errors during DNA replication and are considered a major pathway for the initiation of cancer by several chemical carcinogens. nih.gov Research has identified specific depurinating adducts, such as 1,2-DHN-4-N3Ade and 1,2-DHN-4-N7Gua, which result from the reaction of 1,2-NQ with adenine (B156593) and guanine (B1146940) bases in DNA. nih.gov
Studies using radiolabeled naphthalene have quantified total DNA adduct levels in tissues, providing insight into the persistence of DNA damage.
Table 3: Naphthalene-DNA Adduct Levels in Mouse Tissues After a Single Oral Dose (50 mg/kg)
| Time Post-Exposure | Lung (adducts/10⁸ nucleotides) | Liver (adducts/10⁸ nucleotides) |
|---|---|---|
| 2-4 hours | ~20 - 60 | ~150 - 700 |
| 72 hours | ~3 - 4 | ~30 - 75 |
Data represents total ¹⁴C-naphthalene derived DNA adducts and does not distinguish between adducts formed by the epoxide or other metabolites. Data sourced from in vivo studies in mice. nih.govosti.gov
Future Research Directions and Challenges in 1r,2s Naphthalene 1,2 Oxide Studies
Development of Novel and More Efficient Enantioselective Synthetic Routes
The generation of enantiomerically pure arene oxides is critical for detailed biological and chemical studies. While enzymatic systems, such as naphthalene (B1677914) dioxygenase (NDO), are known to produce enantiopure cis-dihydrodiols which can be precursors to arene oxides, the development of direct, scalable, and highly enantioselective chemical syntheses for (1R,2S)-naphthalene 1,2-oxide remains a significant challenge. mdpi.com
Future research will likely focus on several key areas:
Asymmetric Catalysis: The design and application of novel chiral catalysts for the direct epoxidation of naphthalene represents a primary goal. This includes the development of new metal-based catalysts (e.g., manganese, iron) with sophisticated chiral ligands that can effectively control the stereochemical outcome of the oxidation.
Organocatalysis: Exploring the use of chiral organic molecules as catalysts for the epoxidation of polycyclic aromatic hydrocarbons (PAHs) like naphthalene offers a metal-free alternative. This approach could lead to more environmentally benign synthetic methods.
Biocatalytic advancements: While enzymes like NDO are effective, future work could involve protein engineering to create more robust and specific biocatalysts. science.gov Tailoring enzymes to favor the direct production of this compound with high efficiency and selectivity is a promising direction. science.gov The use of recombinant E. coli strains expressing engineered dioxygenases could be further optimized for preparative-scale synthesis.
| Synthesis Approach | Potential Advantages | Research Challenges |
| Asymmetric Metal Catalysis | High turnover, potential for high enantioselectivity. | Catalyst cost, metal toxicity, ligand design complexity. |
| Organocatalysis | Metal-free, lower toxicity, readily available catalysts. | Lower catalytic activity, potential for lower enantioselectivity. |
| Engineered Biocatalysis | High specificity, mild reaction conditions, environmentally friendly. | Enzyme stability, substrate scope, downstream processing. |
Elucidation of Remaining Mechanistic Ambiguities in Chemical and Biological Systems
The reactivity of this compound is complex, involving pathways such as NIH shifts, enzymatic hydrolysis, and conjugation with glutathione (B108866). While the broad strokes of these mechanisms are understood, subtle but important questions remain.
Future mechanistic studies will need to address:
Solvent and Matrix Effects: How does the immediate chemical environment influence the half-life and reaction pathways of the epoxide? Understanding its behavior in different cellular compartments, from the lipid bilayer of the endoplasmic reticulum to the aqueous cytosol, is crucial.
Enzyme-Substrate Interactions: High-resolution structural studies (e.g., cryo-electron microscopy) of this compound bound to key enzymes like epoxide hydrolase and glutathione S-transferase would provide invaluable insights into the molecular basis of its metabolic fate.
Non-Enzymatic Reactions: The precise kinetics and product distributions of the non-enzymatic rearrangement (NIH shift) and hydrolysis of the (1R,2S) enantiomer, compared to its (1S,2R) counterpart, require more detailed investigation under various physiological conditions.
Exploration of New Applications in Organic Synthesis and Materials Science
Beyond its role as a metabolic intermediate, this compound is a chiral building block with potential applications in synthesis. Arene oxides, in general, are valuable precursors for the synthesis of complex molecules. mdpi.com
Prospective areas of application include:
Chiral Ligand Synthesis: The rigid, stereochemically defined structure of the epoxide could be utilized as a scaffold for the synthesis of novel chiral ligands for asymmetric catalysis.
Natural Product Synthesis: Enantiopure cis-dihydrodiol metabolites, which are closely related to arene oxides, are already used in the synthesis of natural products. mdpi.com Direct use of the (1R,2S)-epoxide could open up new synthetic routes to a variety of complex target molecules.
Functional Materials: The incorporation of the naphthalene oxide moiety into polymer backbones or as a pendant group could lead to materials with unique optical or chiroptical properties. The reactivity of the epoxide ring could be exploited for cross-linking or surface functionalization.
Advanced Computational Modeling for Predictive Reactivity and Biological Impact
Computational chemistry provides a powerful tool for understanding the properties and reactions of transient species like naphthalene oxide. Quantum mechanical/molecular mechanical (QM/MM) calculations have already been used to model the reactivity of enzymes that metabolize aromatic compounds. researchgate.net
Future computational efforts should be directed towards:
Predictive Toxicology: Developing robust computational models that can accurately predict the reactivity of this compound towards biological nucleophiles like DNA and proteins. This could lead to in silico methods for assessing the carcinogenic potential of naphthalene and related PAHs.
Reaction Dynamics Simulations: Moving beyond static models, molecular dynamics simulations can provide a detailed picture of the entire reaction trajectory of the epoxide with enzymes or DNA, including transition states and intermediate species. science.gov
Catalyst Design: Computational screening of virtual libraries of chiral catalysts could accelerate the discovery of new and efficient synthetic routes, as discussed in section 8.1. Density functional theory (DFT) calculations, for instance, can help in understanding and predicting the catalytic activity of iron-based systems. acs.org
| Computational Method | Research Goal | Expected Outcome |
| QM/MM | Model enzyme-substrate interactions. | Detailed understanding of catalytic mechanisms. researchgate.net |
| Molecular Dynamics | Simulate reaction pathways over time. | Insight into transition states and reaction kinetics. science.gov |
| DFT | Predict catalyst performance and reactivity. | Rational design of new synthetic catalysts. acs.org |
Investigation of Interactions with Emerging Biological Systems at a Fundamental Level
Most research on naphthalene oxide toxicity has focused on its interactions with well-characterized systems like cytochrome P450, epoxide hydrolase, and DNA. However, the biological landscape is vast, and many potential interactions remain unexplored.
Future research should investigate:
The Human Microbiome: How do microorganisms in the human gut and other tissues metabolize naphthalene? Do they produce this compound, and if so, what is its fate and impact on the microbiome's health and function?
Novel Protein Targets: Unbiased proteomics approaches could be used to identify new cellular proteins that are adducted by this compound. This could reveal previously unknown mechanisms of toxicity or cellular disruption. The stability of adducts with proteins like hemoglobin and albumin is a key area of investigation. science.gov
Epigenetic Modifications: Beyond direct DNA adduction, it is important to explore whether this compound or its downstream metabolites can influence epigenetic processes, such as DNA methylation or histone modification, thereby altering gene expression patterns.
By pursuing these diverse and challenging research directions, the scientific community can build a more complete picture of this compound, transforming it from a molecule of toxicological concern into a tool for innovation in chemistry and biology.
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways of (1R,2S)-naphthalene 1,2-oxide in mammalian systems, and how can they be experimentally validated?
- Methodology : Use in vitro liver microsomal assays with cytochrome P450 (CYP) inhibitors (e.g., α-naphthoflavone) to confirm CYP-dependent epoxidation. Coupled with liquid chromatography-mass spectrometry (LC-MS), track downstream metabolites like 1,2-dihydroxynaphthalene and glutathione conjugates. Isotopic labeling (e.g., ¹⁴C-naphthalene) can quantify metabolic flux .
- Key Data :
| Metabolite | Enzyme System | Detection Method |
|---|---|---|
| 1,2-Dihydroxynaphthalene | CYP2E1/CYP2F2 | LC-MS/MS |
| Glutathione conjugates | GSTA5 | Fluorescence assays |
Q. How can this compound be detected and quantified in biological matrices?
- Methodology : Employ gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with fluorescence detection. Validate methods using spiked plasma/tissue homogenates and calibration curves. Limit of detection (LOD) for GC-MS is ~0.1 ng/mL in murine models .
- Critical Parameters :
| Matrix | Method | LOD (ng/mL) | Recovery (%) |
|---|---|---|---|
| Plasma | GC-MS | 0.1 | 85–92 |
| Lung tissue | HPLC | 0.5 | 78–88 |
Q. What are the key differences between in vitro and in vivo toxicity profiles of this compound?
- Methodology : Compare cytotoxicity (e.g., IC₅₀ values) in primary human bronchial epithelial cells (in vitro) with histopathology in rodent inhalation models (in vivo). Use RNA-seq to identify differentially expressed genes (e.g., CYP1A1, GSTA5) across systems .
Advanced Research Questions
Q. How does the stereospecificity of this compound influence its interaction with glutathione S-transferase (GST) isoforms?
- Methodology : Perform kinetic assays with recombinant GST isoforms (e.g., GSTA5 vs. GSTP1) using enantiomerically pure (1R,2S)-oxide. Analyze binding affinity (Km, Vmax) and molecular docking simulations to map active-site interactions .
- Data Example :
| GST Isoform | Km (µM) | Vmax (nmol/min/mg) |
|---|---|---|
| GSTA5 | 12.3 ± 1.2 | 45.6 ± 3.8 |
| GSTP1 | 28.9 ± 2.1 | 18.4 ± 1.5 |
Q. What experimental strategies can resolve contradictions in reported toxicity mechanisms (e.g., oxidative stress vs. direct DNA adduction)?
- Methodology : Combine comet assays (DNA damage) with redox-sensitive probes (e.g., DCFH-DA for ROS) in parallel studies. Use CRISPR-engineered cell lines (e.g., GSTA5 knockouts) to isolate pathways .
- Validation Workflow :
Expose cells to (1R,2S)-oxide ± NAC (antioxidant).
Quantify 8-OHdG (DNA damage) and GSH/GSSG ratios (redox status).
Corrogate with transcriptomic data (e.g., NRF2 targets).
Q. How can metabolomic approaches elucidate the role of this compound in polycyclic aromatic hydrocarbon (PAH) toxicity networks?
- Methodology : Apply untargeted metabolomics (UPLC-QTOF-MS) to profile biofluids from PAH-exposed models. Use pathway enrichment analysis (e.g., KEGG) to identify perturbed networks (e.g., glutathione metabolism, aryl hydrocarbon receptor signaling) .
- Case Study : In H460 lung cancer cells treated with (1R,2S)-oxide, 22 metabolites were dysregulated (FDR < 0.05), including glutathione disulfide (+4.2-fold) and cis-1,2-dihydrodiols .
Experimental Design Considerations
Q. What controls are critical when studying this compound’s enantiomer-specific effects?
- Recommendations :
- Synthesize and validate enantiomeric purity via chiral HPLC (>98% ee).
- Include (1S,2R)-naphthalene oxide as a stereochemical control.
- Use racemic mixtures to assess contribution of individual enantiomers .
Q. How to design a dose-response study for this compound in inhalation exposure models?
- Protocol :
Generate aerosolized (1R,2S)-oxide using a nebulizer (particle size ≤2.5 µm).
Expose rodents to 0.1–10 ppm, 6 hr/day for 14 days.
Collect bronchoalveolar lavage fluid (BALF) for inflammatory markers (IL-6, TNF-α) and lung histopathology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
